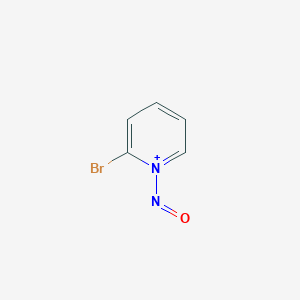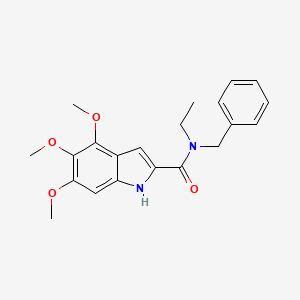
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties. This particular compound is characterized by the presence of benzyl, ethyl, and trimethoxy groups attached to an indole core, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. The process begins with the reaction of phenylhydrazine with a ketone to form a hydrazone intermediate. This intermediate then undergoes cyclization under acidic conditions to yield the indole core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for higher yields and efficiency. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Fischer indole synthesis . Additionally, the availability of commercially accessible starting materials, such as aryl hydrazines, ketones, and alkyl halides, facilitates the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroindoles. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonyl groups, onto the indole ring .
Aplicaciones Científicas De Investigación
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The presence of benzyl, ethyl, and trimethoxy groups can further influence the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylate
- N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide
- N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring. The combination of benzyl, ethyl, and trimethoxy groups imparts distinct chemical and biological properties, differentiating it from other indole derivatives.
Propiedades
Número CAS |
902313-61-5 |
|---|---|
Fórmula molecular |
C21H24N2O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-benzyl-N-ethyl-4,5,6-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-5-23(13-14-9-7-6-8-10-14)21(24)17-11-15-16(22-17)12-18(25-2)20(27-4)19(15)26-3/h6-12,22H,5,13H2,1-4H3 |
Clave InChI |
UZCNEZUSTJGEPB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C(=C(C=C3N2)OC)OC)OC |
Solubilidad |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



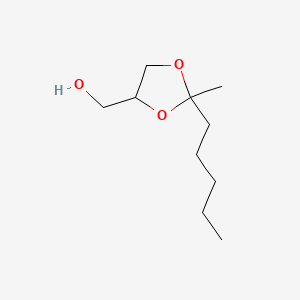
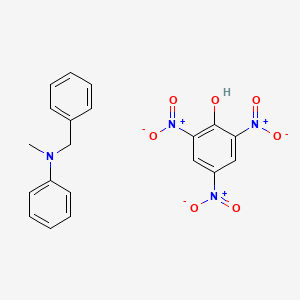
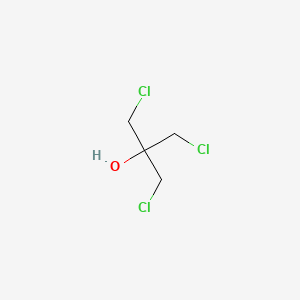
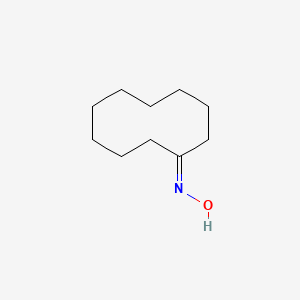
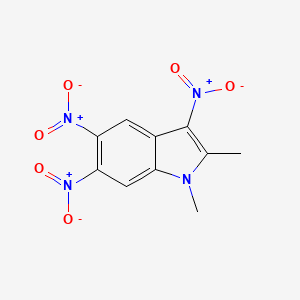
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
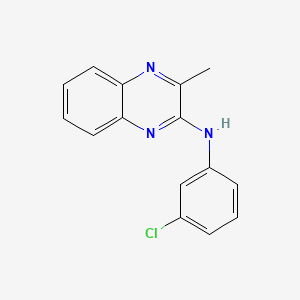
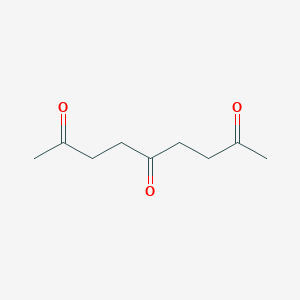
![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)
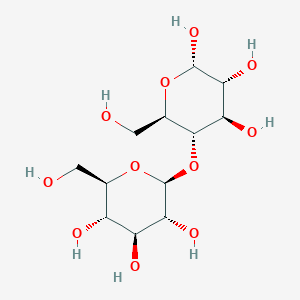
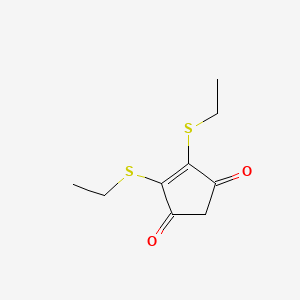
![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
